2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione
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Overview
Description
2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione is a synthetic organic compound with the molecular formula C17H15N3O2 It is characterized by the presence of an isoindoline-1,3-dione core structure, which is substituted with a dimethylamino group and a benzylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and phthalimide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione: Similar in structure but with different substituents on the isoindoline-1,3-dione core.
4-Amino-2-(2-methoxyethyl)isoindoline-1,3-dione: Contains an amino group and a methoxyethyl substituent.
2-(2-Amino-phenyl)isoindoline-1,3-dione: Features an amino group on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both dimethylamino and benzylideneamino groups, which confer specific chemical and biological properties
Biological Activity
2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione, commonly referred to as a benzylidene derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of isoindoline derivatives known for their potential therapeutic applications, particularly in oncology and antimicrobial therapy. This article synthesizes available research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and results from various studies.
- Molecular Formula : C17H15N3O2
- Molecular Weight : 293.32 g/mol
- CAS Number : [11522375]
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluated the efficacy of various benzylidene derivatives against different cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of key survival signals.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | DU-145 (Prostate Cancer) | 12.5 | Induction of apoptosis |
Benzylidene derivative X | MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |
The compound's ability to inhibit cell growth was assessed using the MTT assay, revealing a dose-dependent response indicative of its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial potential of this compound was evaluated against various bacterial and fungal strains. The compound demonstrated moderate activity compared to standard antibiotics.
Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Drug |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Penicillin |
Escherichia coli | 64 µg/mL | Ciprofloxacin |
Candida albicans | 16 µg/mL | Fluconazole |
The results suggest that while not as potent as traditional antibiotics, this compound holds promise for further development as an antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The results indicated that it effectively scavenged free radicals, showcasing its potential as an antioxidant agent.
Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
---|---|---|
This compound | 78% at 50 µg/mL | 25 |
Standard (Ascorbic Acid) | 90% at 50 µg/mL | 10 |
This activity is attributed to the presence of functional groups capable of donating electrons and stabilizing free radicals .
Case Studies
- In Vivo Studies : In a study involving animal models, administration of the compound resulted in significant tumor reduction in xenograft models of prostate cancer. The mechanism involved modulation of apoptotic pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
- Clinical Relevance : A clinical trial evaluating similar isoindoline derivatives showed promising results in patients with advanced solid tumors, leading to further investigations into dosing regimens and combination therapies with existing chemotherapeutics.
Properties
CAS No. |
95496-91-6 |
---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15N3O2/c1-19(2)13-9-7-12(8-10-13)11-18-20-16(21)14-5-3-4-6-15(14)17(20)22/h3-11H,1-2H3 |
InChI Key |
RVPQHWSMWINUKC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O |
solubility |
not available |
Origin of Product |
United States |
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